molecular formula C11H16O5 B13818956 (3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde

(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde

Cat. No.: B13818956
M. Wt: 228.24 g/mol
InChI Key: RVGMHEDJMIXRNZ-UTINFBMNSA-N
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Description

1,2-O-CYCLOHEXYLIDENE-alpha-D-XYLOPENTODIALDO-1,4-FURANOSE is a chemical compound with the molecular formula C11H16O5. It is known for its unique structure, which includes a cyclohexylidene group attached to a furanose ring. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-CYCLOHEXYLIDENE-alpha-D-XYLOPENTODIALDO-1,4-FURANOSE typically involves the protection of the hydroxyl groups in the sugar molecule. One common method is the reaction of D-xylose with cyclohexanone in the presence of an acid catalyst. This reaction forms the cyclohexylidene acetal, protecting the hydroxyl groups and resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies. The process would likely involve the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-O-CYCLOHEXYLIDENE-alpha-D-XYLOPENTODIALDO-1,4-FURANOSE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions where the cyclohexylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1,2-O-CYCLOHEXYLIDENE-alpha-D-XYLOPENTODIALDO-1,4-FURANOSE is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-O-CYCLOHEXYLIDENE-alpha-D-XYLOPENTODIALDO-1,4-FURANOSE involves its interaction with various molecular targets. The cyclohexylidene group provides steric protection, allowing the furanose ring to participate in specific reactions. This protection can influence the compound’s reactivity and interaction with enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-O-Isopropylidene-alpha-D-xylofuranose: Similar in structure but with an isopropylidene group instead of a cyclohexylidene group.

    1,2-O-Benzylidene-alpha-D-xylofuranose: Contains a benzylidene group, offering different steric and electronic properties.

Uniqueness

1,2-O-CYCLOHEXYLIDENE-alpha-D-XYLOPENTODIALDO-1,4-FURANOSE is unique due to its cyclohexylidene group, which provides distinct steric hindrance and protection to the furanose ring. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde

InChI

InChI=1S/C11H16O5/c12-6-7-8(13)9-10(14-7)16-11(15-9)4-2-1-3-5-11/h6-10,13H,1-5H2/t7-,8+,9-,10-/m1/s1

InChI Key

RVGMHEDJMIXRNZ-UTINFBMNSA-N

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)C=O)O

Canonical SMILES

C1CCC2(CC1)OC3C(C(OC3O2)C=O)O

Origin of Product

United States

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